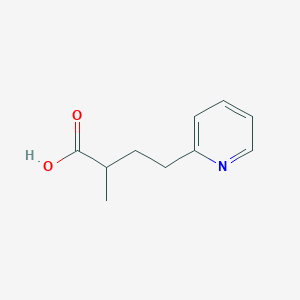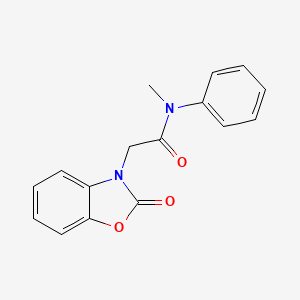![molecular formula C12H12F3NO2 B13579305 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of a pyrrolidinone ring with those of a trifluoromethyl-substituted aromatic ring. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another approach involves the condensation of a trifluoromethyl-containing building block with a pyrrolidinone precursor . Industrial production methods often rely on these efficient synthetic routes to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the pyrrolidinone ring.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]: This compound features a similar pyrrolidinone ring with different substituents.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted aromatic ring with a pyrrolidinone ring, which imparts distinct physicochemical and biological properties.
Eigenschaften
Molekularformel |
C12H12F3NO2 |
|---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-4-7(8-5-11(17)16-6-8)2-3-9(10)12(13,14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
IKOVPNPCCUGPME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
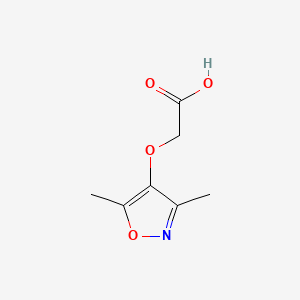



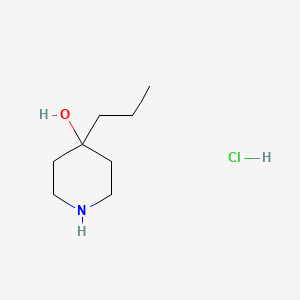
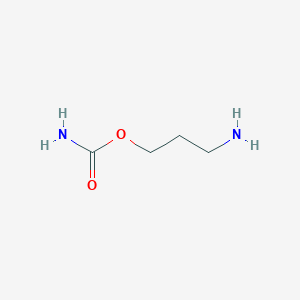
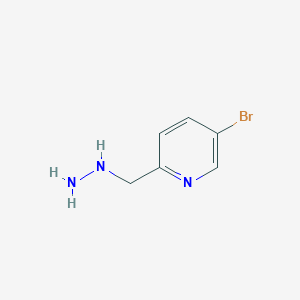
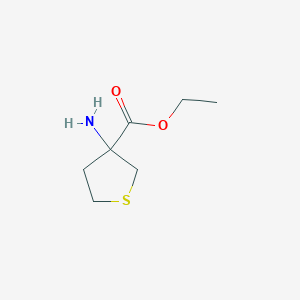
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)

